molecular formula C5H13NO B1352288 (R)-2-Aminopentan-1-ol CAS No. 80696-30-6

(R)-2-Aminopentan-1-ol

Cat. No. B1352288
CAS RN: 80696-30-6
M. Wt: 103.16 g/mol
InChI Key: ULAXUFGARZZKTK-RXMQYKEDSA-N
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Description

(R)-2-Aminopentan-1-ol, also known as (R)-2-amino-1-pentanol, is a chiral compound found in many natural products. It is a secondary alcohol that has a wide range of applications, including as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This review will discuss the synthesis methods of (R)-2-aminopentan-1-ol, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Scientific Research Applications

Synthetic Chemistry and Material Science

This compound has been used in the synthesis and properties investigation of new derivatives. For instance, aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were prepared for testing as antimicrobial additives to lubricating oils and antiseptics, showcasing the compound's utility in material science and antimicrobial studies (Dzhafarov et al., 2010).

Enzymatic Selectivity and Biocatalysis

The enantioselectivity of Candida antarctica lipase B (CALB) was enhanced through substrate imprinting, a technique beneficial for kinetic resolution processes. This study emphasizes the compound's role in understanding enzyme-substrate interactions and improving enantioselective reactions (Chaput et al., 2012).

Pharmaceutical Intermediates

(R)-2-Aminopentan-1-ol is also pivotal in the synthesis of pharmaceutical intermediates. A notable application includes its role in the synthesis of a potent CX3CR1 antagonist for treating multiple sclerosis. The study involved multiple labeling of the antagonist, demonstrating the compound's relevance in developing therapeutic agents (Malmquist & Ström, 2012).

Biocatalytic Synthesis

A multidisciplinary approach led to the rapid and preparative-scale biocatalytic synthesis of chiral amino alcohols, including (2S,3S)-2-aminopentane-1,3-diol. This process utilized engineered Escherichia coli transketolase and identified an ω-transaminase from Chromobacterium violaceum, highlighting the compound's significance in green chemistry and biocatalysis (Smith et al., 2010).

properties

IUPAC Name

(2R)-2-aminopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXUFGARZZKTK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Aminopentan-1-ol

CAS RN

80696-30-6
Record name (R)-(-)-2-Amino-1-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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